molecular formula C19H22N2O4 B1233488 Humantendine CAS No. 82375-28-8

Humantendine

Cat. No.: B1233488
CAS No.: 82375-28-8
M. Wt: 342.4 g/mol
InChI Key: FLDAHLDTMBMPJD-CGXZNADYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Humantendine can be synthesized through various synthetic routes involving the manipulation of its indole nucleus. . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Gelsemium elegans Benth. The extraction process includes several steps such as grinding the plant material, solvent extraction, and purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to enhance its biological activity and reduce toxicity.

Chemical Reactions Analysis

Types of Reactions

Humantendine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxindole and indole derivatives, which are often more biologically active and less toxic than the parent compound .

Scientific Research Applications

Mechanism of Action

Humantendine exerts its effects through multiple molecular targets and pathways. It primarily interacts with proteins involved in the calcium signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway . The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and biological activity. This interaction leads to the modulation of protein phosphorylation and plasma membrane function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Humantendine is structurally and functionally similar to other alkaloids isolated from Gelsemium elegans Benth, such as:

  • Humantenirine
  • Gelsenicine
  • 14-Hydroxygelsenicine
  • Gelsevirine
  • Gelsemine
  • Koumine
  • Koumidine

Uniqueness

This compound is unique due to its specific structural features, including the presence of methoxy and carbonyl groups on the indole nucleus, which enhance its ability to form hydrogen bonds with target proteins . This structural uniqueness contributes to its high binding affinity and potent biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

82375-28-8

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(1R,2S,4S,7S,8S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one

InChI

InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15+,16?,17+,19+/m1/s1

InChI Key

FLDAHLDTMBMPJD-CGXZNADYSA-N

SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

Isomeric SMILES

CCC1=N[C@H]2C[C@@]3([C@@H]4C([C@H]1[C@@H]2CO4)O)C5=CC=CC=C5N(C3=O)OC

Canonical SMILES

CCC1=NC2CC3(C4C(C1C2CO4)O)C5=CC=CC=C5N(C3=O)OC

Synonyms

humantendine
humantenidine

Origin of Product

United States

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